Diethyl 10-undecyn-1-ylphosphonate
Overview
Description
Diethyl 10-undecyn-1-ylphosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group attached to a long alkyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Michaelis-Arbuzov Reaction: One common method for synthesizing diethyl 10-undecyn-1-ylphosphonate involves the Michaelis-Arbuzov reaction. This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide.
Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of diethyl phosphite with 10-undecynyl bromide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Diethyl 10-undecyn-1-ylphosphonate can undergo oxidation reactions to form phosphonic acids or phosphonates.
Reduction: Reduction of this compound can yield phosphines or phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Phosphonic acids, phosphonates.
Reduction: Phosphines, phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Diethyl 10-undecyn-1-ylphosphonate is used as a building block in organic synthesis.
Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays .
Medicine: Phosphonate-containing drugs are known for their stability and bioavailability, making this compound a promising candidate for the development of new therapeutics .
Industry: In the industrial sector, this compound is used as an additive in lubricants and as a flame retardant.
Mechanism of Action
Mechanism of Action: Diethyl 10-undecyn-1-ylphosphonate exerts its effects primarily through its ability to form stable complexes with metal ions. This property allows it to inhibit the activity of certain enzymes by binding to their active sites. Additionally, the compound can interact with cellular membranes, altering their properties and affecting cellular processes .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Diethyl ethynylphosphonate: Similar in structure but with a shorter alkyne chain.
Diethyl 9-decyn-1-ylphosphonate: Similar structure with a different alkyne chain length.
Diethyl 11-dodecyn-1-ylphosphonate: Similar structure with a longer alkyne chain.
Uniqueness: Diethyl 10-undecyn-1-ylphosphonate is unique due to its specific alkyne chain length, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions is required.
Properties
IUPAC Name |
11-diethoxyphosphorylundec-1-yne | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29O3P/c1-4-7-8-9-10-11-12-13-14-15-19(16,17-5-2)18-6-3/h1H,5-15H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOVBEAZCAHJDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCC#C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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